molecular formula C21H24ClNO4 B12560408 1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate CAS No. 143255-08-7

1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate

Cat. No.: B12560408
CAS No.: 143255-08-7
M. Wt: 389.9 g/mol
InChI Key: PWCSVPRTLAJLNO-UHFFFAOYSA-M
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Description

1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C21H24NClO4 It is known for its unique structure, which includes a highly substituted indolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate typically involves the reaction of a substituted indole with a phenylethenyl group under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the indolium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the indolium core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium perchlorate can be compared with other similar compounds, such as:

  • 1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium chloride
  • 1,3,3,4,6-Pentamethyl-2-(2-phenylethenyl)-3H-indol-1-ium bromide

These compounds share a similar indolium core but differ in the anionic part of the molecule

Properties

CAS No.

143255-08-7

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

1,3,3,4,6-pentamethyl-2-(2-phenylethenyl)indol-1-ium;perchlorate

InChI

InChI=1S/C21H24N.ClHO4/c1-15-13-16(2)20-18(14-15)22(5)19(21(20,3)4)12-11-17-9-7-6-8-10-17;2-1(3,4)5/h6-14H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PWCSVPRTLAJLNO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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